N-(4-methoxyphenyl)-2-{1-[2-(2-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{1-[2-(2-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with a unique structure that includes a quinoxaline core, methoxyphenyl, and methylphenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{1-[2-(2-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Methoxyphenyl and Methylphenoxy Group Introduction: The methoxyphenyl and methylphenoxy groups are introduced through nucleophilic substitution reactions, where the appropriate phenol derivatives react with the acetylated quinoxaline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{1-[2-(2-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the quinoxaline core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the carbonyl group may produce a hydroxyquinoxaline derivative.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{1-[2-(2-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{1-[2-(2-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The methoxyphenyl and methylphenoxy groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide
- N-(4-acetyl-2-methylphenyl)acetamide
- 2-(4-methylphenoxy)-N-(1-naphthyl)acetamide
Uniqueness
N-(4-methoxyphenyl)-2-{1-[2-(2-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is unique due to its specific combination of functional groups and the quinoxaline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25N3O5 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[2-(2-methylphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-17-7-3-6-10-23(17)34-16-25(31)29-21-9-5-4-8-20(21)28-26(32)22(29)15-24(30)27-18-11-13-19(33-2)14-12-18/h3-14,22H,15-16H2,1-2H3,(H,27,30)(H,28,32) |
InChI Key |
FHIQHMQLLKYDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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